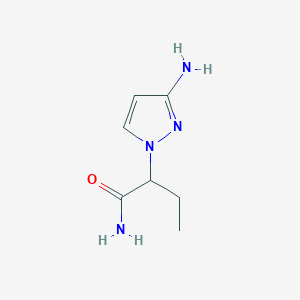
2-(3-amino-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)butanamide is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound has a molecular formula of C7H12N4O and a molecular weight of 168.2 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)butanamide typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of molecular iodine and aromatic aldehydes . The process can be carried out under mild conditions with good yields.
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis . Companies like ChemScene and BLDpharm provide this compound in various purities and quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazine derivatives, and acetylenic ketones . The conditions for these reactions are typically mild, allowing for good yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylenic ketones and hydrazine derivatives forms pyrazoles .
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)butanamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with enzymes such as p38MAPK and COX . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-amino-1H-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:
- 3-amino-5-hydroxy pyrazoles
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
What makes this compound unique is its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c1-2-5(7(9)12)11-4-3-6(8)10-11/h3-5H,2H2,1H3,(H2,8,10)(H2,9,12) |
InChI Key |
VNEIRYHANGBVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


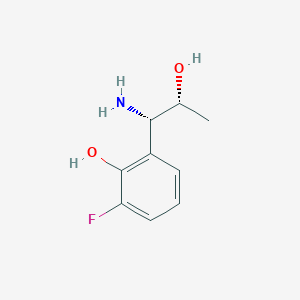
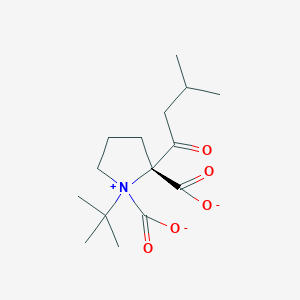
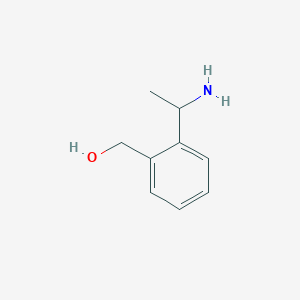
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
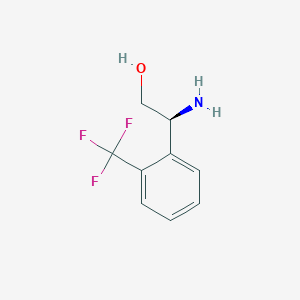
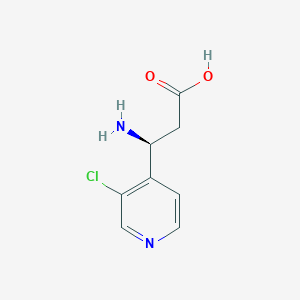
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)

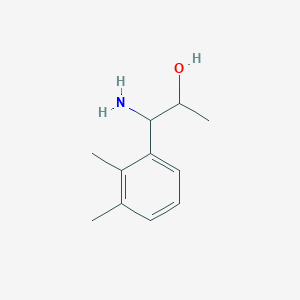
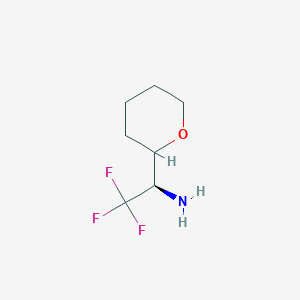
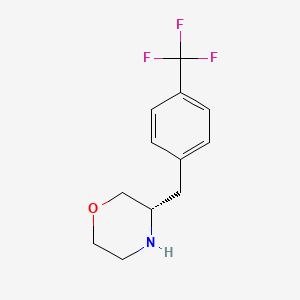
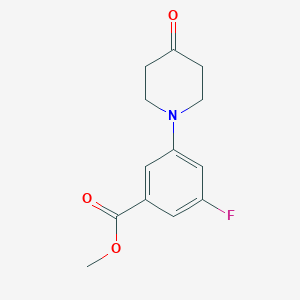
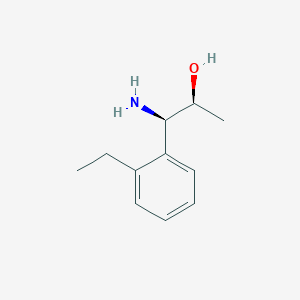
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)
